(R)-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione
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Overview
Description
®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoindoline-1,3-dione and ®-3-Phenyl-3-(o-tolyloxy)propyl bromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. A base such as potassium carbonate or sodium hydride is often used to facilitate the reaction.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or tolyloxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced isoindoline derivatives.
Substitution: Substituted phenyl or tolyloxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatile reactivity makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3-Phenyl-3-(p-tolyloxy)propyl)isoindoline-1,3-dione
- ®-2-(3-Phenyl-3-(m-tolyloxy)propyl)isoindoline-1,3-dione
- ®-2-(3-Phenyl-3-(o-methoxyphenyl)propyl)isoindoline-1,3-dione
Uniqueness
®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the o-tolyloxy group may impart distinct properties compared to other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H21NO3/c1-17-9-5-8-14-21(17)28-22(18-10-3-2-4-11-18)15-16-25-23(26)19-12-6-7-13-20(19)24(25)27/h2-14,22H,15-16H2,1H3/t22-/m1/s1 |
InChI Key |
KGUVRZJHZRAHLN-JOCHJYFZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H](CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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